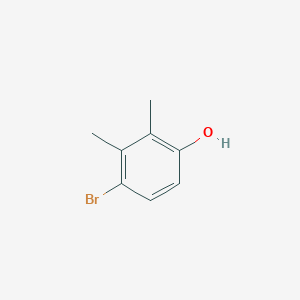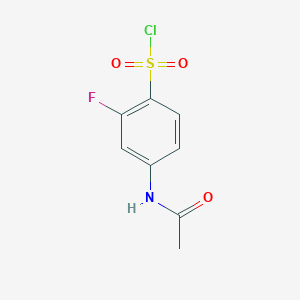
4-Bromo-2,3-dimethylphenol
Overview
Description
4-Bromo-2,3-dimethylphenol is a brominated phenol derivative that is of interest in various chemical synthesis processes. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar brominated phenols and their derivatives, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of brominated phenol derivatives often involves electrophilic substitution reactions. For instance, bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation can yield brominated phenols, as demonstrated in the synthesis of 5-bromo-2,3-dimethylphenol . Similarly, the Lewis acid-catalyzed reaction of 2,4-dimethylphenol with brominated acetophenone derivatives can lead to the formation of bromophenyl benzofurans . These methods suggest that this compound could potentially be synthesized through analogous bromination and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of brominated phenols can be influenced by the presence of substituents on the phenol ring. For example, the crystal structure of a brominated naphthoate derivative shows that the bromophenyl ring can be slightly rotated out of the plane of the attached benzofuran system . This indicates that in this compound, the bromine atom and methyl groups could similarly affect the planarity and overall conformation of the molecule.
Chemical Reactions Analysis
Brominated phenols can undergo various chemical reactions, including further bromination, polymerization, and rearrangement. The reaction of 2,4-dimethylphenol with bromine can lead to a series of brominated products depending on the reaction conditions . Phase transfer catalyzed polymerization is another reaction that brominated phenols can participate in, as seen with 4-bromo-2,6-dimethylphenol . These reactions highlight the reactivity of brominated phenols and suggest that this compound could also engage in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenols are influenced by the bromine substituent and other alkyl groups attached to the phenol ring. The presence of bromine can increase the molecular weight and affect the solubility and boiling point of the compound. The steric effects of the substituents can also influence the rotational barriers and stability of the molecule, as seen in the study of bromine-substituted fluorenes . These properties are important for understanding the behavior of this compound in various chemical environments and applications.
Scientific Research Applications
Synthesis and Structural Characterization
4-Bromo-2,3-dimethylphenol plays a crucial role in synthetic chemistry. For instance, its synthesis and structure have been characterized through the bromination of disubstituted cyclohexanediones, as demonstrated in a study by Niestroj, Bruhn, and Maier (1998) (A. Niestroj, C. Bruhn, M. Maier, 1998). This process is fundamental in understanding its molecular framework for further applications.
Role in Electrophilic Substitution with Rearrangement
The compound has been observed to undergo electrophilic substitution with rearrangement, leading to the formation of various brominated phenolic compounds. This was explored in studies by Brittain et al. (1979, 1982), where they discussed the pathways and mechanisms of such reactions (J. M. Brittain, P. B. D. da la Mare, N. Isaacs, P. D. Mcintyre, 1979), (J. M. Brittain, P. Mare, Paul A. Newman, W. Chin, 1982). These reactions are significant in organic synthesis, particularly in modifying phenolic structures.
Application in Polymerization
The compound is used in the phase transfer catalyzed polymerization of poly(2,6-dimethyl-1,4-phenylene oxide), as demonstrated in research by Percec and Wang (1991). They showed how 4-bromo-2,6-dimethylphenol can be polymerized in the presence of other phenolic compounds, leading to polymers with defined molecular weights and structural units (V. Percec, James H. Wang, 1991). This application is crucial in the field of materials science for developing new polymeric materials.
Role in Organic Synthesis
Its role in organic synthesis extends to various chemical reactions and compound formations. For instance, Quinkert et al. (1977) utilized 4-bromo-2,6-dimethylphenol in a synthesis method involving photochemical reactions, highlighting its versatility in creating complex organic molecules (G. Quinkert, Klaus R. Schmieder, Gerd Dürner, Klaus Hache, Arno Stegk, D. H. Barton, 1977).
Environmental Monitoring
In environmental science, this compound is used in monitoring techniques. Rando and Poovey (1993) developed a method for monitoring airborne chlorine using a sorbent coated with 2,6-dimethylphenol and bromide, where 4-bromo-2,6-dimethylphenol formation is a key indicator (R. Rando, H. Poovey, 1993). This application is essential for occupational safety and environmental monitoring.
Safety and Hazards
“4-Bromo-2,3-dimethylphenol” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be stored in a well-ventilated place and kept in tightly closed containers .
Mechanism of Action
Mode of Action
They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage
Biochemical Pathways
They can influence pathways related to oxidative stress and inflammation
Pharmacokinetics
Phenolic compounds, in general, are known to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine
Result of Action
Given its structural similarity to phenol, it may exhibit antioxidant activity, which can protect cells from oxidative damage
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3-dimethylphenol. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and interaction with biological targets . .
properties
IUPAC Name |
4-bromo-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFDXJOXUHQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553561 | |
| Record name | 4-Bromo-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22802-37-5 | |
| Record name | 4-Bromo-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










amine](/img/structure/B1283825.png)





